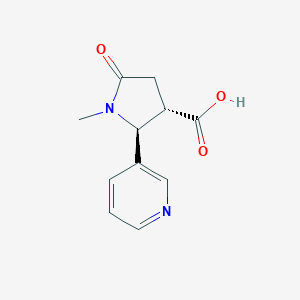

trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone

Description

Properties

IUPAC Name |

(2S,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-13-9(14)5-8(11(15)16)10(13)7-3-2-4-12-6-7/h2-4,6,8,10H,5H2,1H3,(H,15,16)/t8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYLVDCFTICBTB-WCBMZHEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@H](CC1=O)C(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33224-01-0, 161171-06-8 | |

| Record name | trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone (trans-4-Carboxycotinine)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone, a significant downstream metabolite of nicotine, more commonly known in the scientific literature as trans-4-carboxycotinine. This document delves into its fundamental chemical and physical properties, metabolic pathway, and established analytical methodologies for its detection and quantification. Intended for an audience of researchers, scientists, and professionals in drug development, this guide synthesizes current knowledge to facilitate a deeper understanding of its role as a biomarker and its potential, though currently underexplored, pharmacological relevance.

Introduction and Chemical Identity

This compound, a mouthful of a chemical name, is more conveniently referred to as trans-4-carboxycotinine. It is a derivative of cotinine, the primary metabolite of nicotine[1]. Its core structure consists of a pyrrolidinone ring, a five-membered lactam, substituted with a methyl group on the nitrogen, a carboxyl group, and a pyridyl group[2]. The "trans" designation refers to the stereochemical arrangement of the carboxyl and pyridyl groups on the pyrrolidinone ring. Due to its formation as a metabolic byproduct of nicotine exposure, its principal application in research to date has been as a specific biomarker for quantifying tobacco use and secondhand smoke exposure[1].

The chemical structure of trans-4-carboxycotinine is presented below:

Caption: Chemical structure of trans-4-carboxycotinine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for the development of analytical methods and for predicting its pharmacokinetic behavior. The key properties of trans-4-carboxycotinine are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [3][4][5] |

| Molecular Weight | 220.22 g/mol | [3][4][5] |

| CAS Number | 161171-06-8 / 33224-01-0 | [3][4][5] |

| Appearance | White to almost white powder/crystal | [6] |

| Melting Point | 194-195 °C | [3] |

| Purity | ≥95% (commercially available) | [4][6][7] |

Metabolic Pathway and Biological Significance

trans-4-Carboxycotinine is a downstream metabolite in the complex metabolic cascade of nicotine[8][9]. The primary metabolic pathway of nicotine is initiated in the liver, where it is oxidized to cotinine, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2A6[9][10]. Cotinine itself undergoes further metabolism. While the conversion of cotinine to trans-3'-hydroxycotinine is a major route, other metabolic transformations occur, leading to a variety of metabolites, including trans-4-carboxycotinine.

The precise enzymatic steps leading to the formation of trans-4-carboxycotinine from cotinine are not as well-elucidated as the initial steps of nicotine metabolism. However, it is understood to be a product of further oxidation of the pyrrolidinone ring of cotinine.

Caption: Simplified metabolic pathway of nicotine.

The biological significance of trans-4-carboxycotinine itself is not extensively studied. Unlike cotinine, which has been investigated for potential nootropic and antipsychotic-like effects[11][], trans-4-carboxycotinine is generally considered to be pharmacologically less active. Its primary role in a research context is as a stable, long-half-life biomarker of nicotine exposure. Due to its polar carboxylic acid group, it is readily excreted in urine, making it a suitable analyte for non-invasive monitoring of tobacco use.

Synthesis of trans-4-Carboxycotinine

While trans-4-carboxycotinine is commercially available for use as an analytical standard, understanding its synthesis is valuable for researchers who may need to produce it in-house or create derivatives. The synthesis of various nicotine and cotinine derivatives has been reported in the literature[13][14][15]. A common strategy for the synthesis of derivatives of the pyrrolidinone ring involves the functionalization of a precursor molecule.

Caption: Conceptual synthetic pathway for trans-4-carboxycotinine.

Analytical Methodology: Quantification in Biological Matrices

The accurate quantification of trans-4-carboxycotinine in biological matrices, primarily urine, is crucial for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity[16][17][18].

Sample Preparation

Given the acidic nature of trans-4-carboxycotinine, sample preparation methods must be optimized for the extraction of polar, acidic compounds from a complex biological matrix like urine. Solid-phase extraction (SPE) is a commonly employed technique.

Protocol: Solid-Phase Extraction (SPE) for Acidic Nicotine Metabolites from Urine

-

Sample Pre-treatment: Acidify a 1 mL urine sample with a suitable buffer, for example, to a pH of approximately 2.5 using ammonium formate[19]. This ensures that the carboxylic acid group of the analyte is protonated.

-

SPE Cartridge Conditioning: Condition a mixed-mode or a specific acidic compound SPE cartridge sequentially with methanol and the acidic buffer used in the pre-treatment step.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with the acidic buffer to remove unretained matrix components. A subsequent wash with a non-polar organic solvent may also be performed to remove less polar interferences.

-

Elution: Elute the analyte from the cartridge using a solvent mixture, typically containing a base (e.g., ammonium hydroxide in an organic solvent) to deprotonate the carboxylic acid and disrupt its interaction with the stationary phase.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Caption: Experimental workflow for SPE of trans-4-carboxycotinine.

LC-MS/MS Analysis

A reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for the analysis.

Illustrative LC-MS/MS Parameters:

-

LC Column: A C18 or a biphenyl column is often suitable for the separation of nicotine metabolites[16][20].

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed[16].

-

Ionization: Positive electrospray ionization (ESI+) is generally used.

-

MRM Transitions: Specific precursor-to-product ion transitions for trans-4-carboxycotinine would need to be optimized. The precursor ion would be the protonated molecule [M+H]⁺ (m/z 221.2). Product ions would be generated through collision-induced dissociation (CID) and would correspond to stable fragments of the molecule. An isotopically labeled internal standard (e.g., d₃-trans-4-carboxycotinine) should be used for accurate quantification.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| trans-4-Carboxycotinine | 221.2 | To be determined empirically |

| d₃-trans-4-Carboxycotinine | 224.2 | To be determined empirically |

Conclusion

This compound (trans-4-carboxycotinine) is a key metabolite of nicotine that serves as a reliable biomarker for assessing tobacco smoke exposure. While its own pharmacological activity appears to be limited, its accurate measurement is of significant value in clinical and research settings. This guide has provided a foundational understanding of its chemical properties, metabolic origins, and the analytical techniques required for its quantification. Further research is warranted to fully elucidate its biosynthetic pathway and to explore any potential, as-yet-undiscovered biological roles.

References

-

Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3′-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. Oxford Academic. [Link]

-

Chemical structure of cotinine. (A) Nicotine is converted to cotinine by cytochrome p450 2A6 (CYP2A6) in human. (B) Structure of carboxycotinine (trans-4-cotininecarboxylic acid). ResearchGate. [Link]

-

A convenient synthesis of trans-3'-hydroxycotinine, a major nicotine metabolite found in the urine of tobacco users. PubMed. [Link]

-

Pharmacokinetics and metabolism of nicotine. PubMed. [Link]

-

Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3′-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. [Link]

-

Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. PMC - PubMed Central. [Link]

-

Synthesis of Nicotine Derivatives from Natural Nicotine, Total Synthesis of (S)-Brevicolline, and Advances towards the Synthesis of Dihydrolycolucine. NC State Repository. [Link]

-

A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. PMC. [Link]

-

Synthesis of Cotinine and Cotinine N-oxide: Evaluation of their Interaction with Nicotine in the Insecticidal Activity. Taylor & Francis Online. [Link]

-

Cotinine. Wikipedia. [Link]

-

A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. PMC - PubMed Central. [Link]

-

This compound - Optional[13C NMR] - Spectrum. [Link]

-

Pathways of nicotine metabolism. Reprinted with permission from Hukkanen et al. 2005c. ResearchGate. [Link]

-

Nicotine Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Biochemistry of nicotine metabolism and its relevance to lung cancer. PMC - NIH. [Link]

-

Chemical structure of cotinine. (A) Nicotine is converted to cotinine by cytochrome p450 2A6 (CYP2A6) in human. (B) Structure of carboxycotinine (trans-4-cotininecarboxylic acid). ResearchGate. [Link]

-

Analysis of the Acid-Base Balance of Mainstream Tobacco Smoke and its Effect on the Gas/Particle Partitioning of Nicotine. PDXScholar. [Link]

-

Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek Resource Hub. [Link]

-

Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. CDC Stacks. [Link]

-

Recent Advances in the Synthesis of Nicotine and Its Derivatives. ResearchGate. [Link]

-

Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity. NIH. [Link]

-

Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry. [Link]

-

SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY. PMC - NIH. [Link]

-

Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers. NIH. [Link]

-

Metabolic pathways of nicotine in humans. ResearchGate. [Link]

-

Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. PMC - PubMed Central. [Link]

-

Clinical pharmacology of oral cotinine. PubMed. [Link]

-

Review of HPLC‐MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices | Request PDF. ResearchGate. [Link]

-

Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry. PubMed. [Link]

-

Isotope dilution-LC-MS/MS method for quantification of the urinary cotinine-to-creatinine ratio. PubMed. [Link]

-

SPE-LC-MS/MS Method for the Determination of Nicotine, Cotinine, and Trans-3-hydroxycotinine in Urine. Fisher Scientific. [Link]

-

Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. PubMed. [Link]

- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. whyquit.com [whyquit.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound – Biotuva Life Sciences [biotuva.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 161171-06-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. labproinc.com [labproinc.com]

- 8. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Cotinine - Wikipedia [en.wikipedia.org]

- 13. Synthesis of Nicotine Derivatives from Natural Nicotine, Total Synthesis of (S)-Brevicolline, and Advances towards the Synthesis of Dihydrolycolucine. [repository.lib.ncsu.edu]

- 14. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]

- 17. researchgate.net [researchgate.net]

- 18. Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isotope dilution-LC-MS/MS method for quantification of the urinary cotinine-to-creatinine ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to trans-4-Cotininecarboxylic Acid: Chemical Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of trans-4-Cotininecarboxylic acid, a key metabolite of cotinine and a molecule of significant interest in various research domains, including pharmacology and bioanalytical chemistry. This document delves into its chemical architecture, explores a robust synthetic route from a readily available precursor, and provides detailed analytical data for its unequivocal identification and characterization.

Introduction: The Significance of trans-4-Cotininecarboxylic Acid

trans-4-Cotininecarboxylic acid, also known as (2S,3S)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid or trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone, is the major oxidative metabolite of cotinine, which itself is the primary metabolite of nicotine.[1][2][3] Its chemical structure and the presence of a carboxylic acid functional group make it a valuable building block in the synthesis of various molecular probes and bioconjugates. The carboxyl group offers a convenient handle for chemical modification, such as conjugation to proteins like horseradish peroxidase for use in immunoblot analysis or as a ligand for the formation of polymeric metal complexes.[4]

This guide aims to provide researchers with a detailed understanding of this compound, moving beyond its metabolic significance to its practical application in the laboratory.

Chemical Structure and Physicochemical Properties

The molecular structure of trans-4-Cotininecarboxylic acid is characterized by a pyrrolidinone ring substituted with a methyl group on the nitrogen, a 3-pyridyl group, and a carboxylic acid group. The "trans" designation refers to the relative stereochemistry of the pyridyl group at the 2-position and the carboxylic acid group at the 3-position of the pyrrolidinone ring.

Caption: Chemical structure of trans-4-Cotininecarboxylic acid.

Table 1: Physicochemical Properties of trans-4-Cotininecarboxylic Acid

| Property | Value | Reference(s) |

| CAS Number | 33224-01-0 | [4][5] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [1][4] |

| Molecular Weight | 220.22 g/mol | [1][4] |

| Melting Point | 194-195 °C | [4][5] |

| Appearance | White to off-white solid | |

| SMILES | CN1C(O)=O">C@@Hc2cccnc2 | [4][5] |

| InChI Key | DEYLVDCFTICBTB-WCBMZHEXSA-N | [4][5] |

Synthesis of trans-4-Cotininecarboxylic Acid

While trans-4-Cotininecarboxylic acid is a known metabolite, a practical and scalable laboratory synthesis is crucial for its application in research and development. A plausible and efficient method involves the oxidation of the readily available starting material, cotinine. The following section details a robust protocol for this transformation.

Synthetic Strategy: Oxidation of Cotinine

The synthesis of trans-4-Cotininecarboxylic acid can be achieved through the oxidation of the methylene group at the 4-position of the pyrrolidinone ring of cotinine. Strong oxidizing agents, such as potassium permanganate, are well-suited for this transformation. The reaction is typically carried out in an aqueous basic medium to facilitate the oxidation process and control the reaction conditions.

Caption: Workflow for the synthesis of trans-4-Cotininecarboxylic acid.

Detailed Experimental Protocol

Materials and Reagents:

-

Cotinine

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl), concentrated and dilute

-

Distilled water

-

Ethanol

-

Ethyl acetate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cotinine in an aqueous solution of sodium hydroxide.

-

Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate in distilled water to the reaction mixture. The addition should be portion-wise to control the exothermic nature of the reaction.

-

Reaction Progression: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by observing the disappearance of the purple color of the permanganate ion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

-

Carefully acidify the solution to a pH of approximately 3-4 with concentrated hydrochloric acid. A white precipitate of trans-4-Cotininecarboxylic acid should form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

-

Isolation and Purification:

-

Collect the crude product by vacuum filtration and wash with cold distilled water.

-

Purify the crude product by recrystallization. A suitable solvent system is a mixture of ethanol and water or ethyl acetate.[2][3][6][7][8] Dissolve the crude solid in a minimal amount of the hot solvent mixture, allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

-

Mechanistic Insights

The oxidation of the methylene group adjacent to the carbonyl group in cotinine by permanganate likely proceeds through a free-radical mechanism.[9] In the basic medium, the permanganate ion (MnO₄⁻) abstracts a hydrogen atom from the 4-position of the pyrrolidinone ring, generating a radical intermediate. This intermediate is then further oxidized to the corresponding carboxylic acid. The stereochemistry at the 2- and 3-positions is retained during this process, leading to the formation of the trans isomer.

Structural Verification and Analytical Characterization

Unequivocal characterization of the synthesized trans-4-Cotininecarboxylic acid is essential to confirm its identity and purity. The following section outlines the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidinone ring, the methyl group, and the pyridyl group. The chemical shift of the carboxylic acid proton is typically observed in the downfield region (around 10-13 ppm).

¹³C-NMR Spectroscopy: The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid and the amide carbonyl will appear at the downfield end of the spectrum (typically >170 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.0 | ~30 |

| Pyrrolidinone CH₂ | ~2.5-3.0 | ~35-45 |

| Pyrrolidinone CH | ~3.5-4.0 | ~50-60 |

| Pyridyl H | ~7.5-8.8 | ~120-150 |

| COOH | ~10-13 | ~170-180 |

| C=O (amide) | - | ~175-185 |

Note: These are predicted chemical shift ranges and may vary depending on the solvent and other experimental conditions.[10][11][12][13]

Infrared (IR) Spectroscopy

The IR spectrum of trans-4-Cotininecarboxylic acid will exhibit characteristic absorption bands for its functional groups.[14][15][16]

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| C-H (sp³ and sp²) | Stretching | 3100-2850 |

| C=O (Carboxylic Acid) | Stretching | ~1710 |

| C=O (Amide) | Stretching | ~1680 |

| C=N, C=C (Pyridyl) | Stretching | ~1600-1450 |

| C-O (Carboxylic Acid) | Stretching | ~1300-1200 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ at m/z 221.08 should be observed.

Expected Fragmentation Pattern:

The fragmentation of the parent ion is expected to involve the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂).[6][7][17] Cleavage of the bond between the pyrrolidinone ring and the pyridyl group is also a likely fragmentation pathway.

Conclusion

This technical guide provides a comprehensive overview of trans-4-Cotininecarboxylic acid, encompassing its chemical structure, a detailed and practical synthetic protocol, and the analytical data required for its thorough characterization. The provided information is intended to empower researchers and scientists in their endeavors that utilize this important molecule, facilitating its synthesis and application in a variety of scientific disciplines.

References

-

Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. PMC - PubMed Central. (2021-10-21). Available from: [Link]

-

trans-4-Cotininecarboxylic acid | Krackeler Scientific, Inc. Available from: [Link]

-

Kinetics and Mechanism of Oxidation of Nicotine by Permanganate Ion in Acid Perchlorate Solutions. Semantic Scholar. Available from: [Link]

-

Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC - PubMed Central. Available from: [Link]

-

Recrystallization. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). Available from: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available from: [Link]

-

Mass Spectrometry: Fragmentation. Available from: [Link]

-

CYP2C19 Plays a Major Role in the Hepatic N-Oxidation of Cotinine - PubMed - NIH. Available from: [Link]

-

Metabolism of nicotine to cotinine studied by a dual stable isotope method - PubMed - NIH. Available from: [Link]

-

Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC - PubMed Central. (2021-10-21). Available from: [Link]

-

Chemical structure of cotinine. (A) Nicotine is converted to cotinine by cytochrome p450 2A6 (CYP2A6) in human. (B) Structure of carboxycotinine (trans-4-cotininecarboxylic acid). - ResearchGate. Available from: [Link]

-

13C NMR Chemical Shift - Oregon State University. Available from: [Link]

-

1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed. Available from: [Link]

-

(PDF) Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy Analysis of Cotinine as Biomarker in Hair of E- cigarette Smokers - ResearchGate. (2024-12-18). Available from: [Link]

-

Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity - PubMed. Available from: [Link]

-

Role of human cytochrome P4502A6 in C-oxidation of nicotine - PubMed. Available from: [Link]

-

ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Available from: [Link]

-

spectroscopy ftir analysis: Topics by Science.gov. Available from: [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available from: [Link]

-

The application of FTIR spectra coupled with chemometrics for analysis of lard in food products for halal authentication: a mini. (2024-05-13). Available from: [Link]

-

Oxidation of tyrosine by permanganate in presence of cetyltrimethylammonium bromide. (2010-03-01). Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Metabolism of nicotine to cotinine studied by a dual stable isotope method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trans-4-Cotininecarboxylic acid | Krackeler Scientific, Inc. [krackeler.com]

- 5. 反式-4-可替宁羧酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. CYP2C19 Plays a Major Role in the Hepatic N-Oxidation of Cotinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bhu.ac.in [bhu.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spectroscopy ftir analysis: Topics by Science.gov [science.gov]

- 17. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Significance of trans-4-Cotininecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of trans-4-Cotininecarboxylic acid, a significant metabolite of cotinine, which itself is the primary metabolic product of nicotine. This document delves into the biochemical origins, metabolic pathways, and burgeoning biological significance of this molecule. Primarily recognized as a highly stable, long-term biomarker for tobacco exposure, trans-4-Cotininecarboxylic acid is gaining prominence in immunochemistry and drug development as an exemplary hapten for bioconjugation. This guide offers researchers, scientists, and drug development professionals a detailed exploration of its analytical quantification, underlying metabolic science, and practical applications, underpinned by field-proven insights and methodologies.

Introduction: The Metabolic Footprint of Nicotine

Nicotine, the principal psychoactive alkaloid in tobacco, undergoes extensive metabolism in the human body, primarily in the liver. The resulting metabolites serve as crucial biomarkers for assessing tobacco exposure and understanding individual variations in drug metabolism. While cotinine is the most well-known and widely measured biomarker due to its longer half-life compared to nicotine, its own metabolic cascade produces a suite of downstream products. Among these, trans-4-Cotininecarboxylic acid (also known as carboxycotinine) is emerging as a molecule of significant interest.

This guide will illuminate the journey of trans-4-Cotininecarboxylic acid from its metabolic birth to its utility in cutting-edge research, providing a foundational understanding for its application in clinical, toxicological, and pharmaceutical research.

Biochemical Genesis and Metabolic Pathway

The formation of trans-4-Cotininecarboxylic acid is a multi-step enzymatic process originating from nicotine. Understanding this pathway is fundamental to appreciating its role as a biomarker.

From Nicotine to Cotinine: The Primary Conversion

Approximately 70-80% of nicotine is converted to cotinine.[1][2] This bioactivation involves two key steps:

-

5'-Oxidation of Nicotine: The initial and rate-limiting step is the oxidation of the pyrrolidine ring of nicotine at the 5' position. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2A6 in the liver.[3][4] This creates an unstable intermediate, the nicotine-Δ1'(5')-iminium ion.[3]

-

Conversion to Cotinine: The nicotine-Δ1'(5')-iminium ion is then converted to cotinine by a cytoplasmic aldehyde oxidase (AOX) .[5]

The Emergence of trans-4-Cotininecarboxylic Acid

Cotinine itself serves as a substrate for further metabolism. While the primary route of cotinine elimination is hydroxylation to trans-3'-hydroxycotinine, a smaller but significant portion is oxidized to form various metabolites, including trans-4-Cotininecarboxylic acid.

The precise enzymatic machinery responsible for the direct oxidation of the cotinine ring to form the carboxylic acid moiety of trans-4-Cotininecarboxylic acid is not yet definitively elucidated in the scientific literature. However, based on the known metabolism of cotinine by CYP enzymes, it is highly probable that cytochrome P450 enzymes , potentially including CYP2A6 which is known to catalyze other cotinine oxidations, are involved in this metabolic step.[6][7][8][9] Further research is warranted to pinpoint the specific isozymes responsible for this conversion.

The metabolic cascade can be visualized as follows:

Figure 1: Simplified metabolic pathway from nicotine to trans-4-Cotininecarboxylic acid.

Biological Significance and Applications

The unique properties of trans-4-Cotininecarboxylic acid underpin its growing importance in several scientific domains.

A Stable, Long-Term Biomarker of Tobacco Exposure

While cotinine has a half-life of approximately 15-20 hours, its downstream metabolites, including carboxylic acids, are generally cleared from the body more slowly. Although specific pharmacokinetic data for trans-4-Cotininecarboxylic acid in humans is not yet well-established, the urinary excretion half-life of other drug-derived carboxylic acids can be in the range of days.[4][9][10] This suggests that trans-4-Cotininecarboxylic acid may serve as a more stable, longer-term biomarker of nicotine exposure than cotinine itself. Its presence in urine can confirm tobacco use over a more extended period, which is particularly valuable in smoking cessation programs and epidemiological studies.

| Biomarker | Typical Half-Life | Primary Matrix | Advantages | Limitations |

| Nicotine | ~2 hours[11] | Blood, Urine, Saliva | Immediate exposure indicator | Very short detection window |

| Cotinine | ~15-20 hours[11][12] | Blood, Urine, Saliva | Well-established, good correlation with intake | Shorter window than downstream metabolites |

| trans-3'-Hydroxycotinine | Slower clearance than cotinine[1] | Urine | Major metabolite, high concentrations in urine | Pharmacokinetics can vary |

| trans-4-Cotininecarboxylic acid | Likely > 24 hours (inferred) | Urine | Potentially the longest half-life, high stability | Less studied, limited PK data |

An Ideal Hapten in Immunochemistry and Drug Development

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. trans-4-Cotininecarboxylic acid possesses several characteristics that make it an excellent hapten:[13]

-

Exogenous Nature: It is not naturally present in the human body, ensuring that any immune response is specific to the hapten-carrier conjugate.[13]

-

Physiological Inertness and Non-Toxicity: Studies on its parent compound, cotinine, have shown it to be highly non-toxic.[13] This low toxicity profile is presumed to extend to trans-4-Cotininecarboxylic acid, making it safe for in vivo applications.

-

Chemical Functionality: The presence of a carboxylic acid group provides a convenient and reactive handle for conjugation to carrier proteins, antibodies, or other molecules using standard bioconjugation chemistries (e.g., EDC/NHS coupling).[13]

This has led to its use in the development of bispecific antibodies and antibody-drug conjugates (ADCs), where an anti-cotinine antibody can be used to deliver a payload (e.g., a cytotoxic drug) that has been conjugated to trans-4-Cotininecarboxylic acid.[13]

Figure 2: Conceptual workflow of trans-4-Cotininecarboxylic acid as a hapten.

Analytical Methodology: Quantification in Biological Matrices

Accurate quantification of trans-4-Cotininecarboxylic acid is essential for its use as a biomarker. The gold standard for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Sample Preparation: Extraction from Urine

The acidic nature of trans-4-Cotininecarboxylic acid necessitates a tailored extraction protocol. A liquid-liquid extraction (LLE) is a robust and cost-effective method.

Protocol: Liquid-Liquid Extraction of trans-4-Cotininecarboxylic Acid from Urine

-

Sample Aliquoting: To a 2 mL microcentrifuge tube, add 500 µL of urine.

-

Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of trans-4-Cotininecarboxylic acid) to correct for extraction variability.

-

Acidification: Add 50 µL of 1M HCl to acidify the urine sample to a pH of approximately 2-3.

-

Causality: At this acidic pH, the carboxylic acid group is protonated (-COOH), making the molecule less polar and more amenable to extraction into an organic solvent.

-

-

Solvent Addition: Add 1 mL of an organic extraction solvent, such as ethyl acetate or a mixture of dichloromethane and isopropanol (e.g., 9:1 v/v).

-

Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

-

Phase Separation: Centrifuge at >10,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Collection: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic Separation

-

Column: A C18 reversed-phase column is suitable for retaining and separating trans-4-Cotininecarboxylic acid from other urinary components.

-

Mobile Phase: A gradient elution using water and acetonitrile, both containing an acid modifier like 0.1% formic acid, is recommended.

-

Causality: The formic acid helps to keep the analyte protonated, ensuring good peak shape and ionization efficiency in positive ion mode.

-

-

Flow Rate: A typical flow rate for a standard analytical column would be 0.3-0.5 mL/min.

Mass Spectrometric Detection

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is effective for this class of compounds.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.

-

MRM Transitions (Predicted): While experimental validation is crucial, likely MRM transitions for trans-4-Cotininecarboxylic acid (Molecular Weight: 220.22 g/mol ) can be predicted.

-

Precursor Ion (Q1): [M+H]+ = m/z 221.2

-

Product Ions (Q3): Fragmentation would likely involve losses from the pyrrolidinone ring. Common fragments for similar structures could be explored to determine the most intense and specific product ions. For instance, a loss of the carboxylic acid group (-45 Da) or other characteristic fragments would be targeted.

-

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |

| trans-4-Cotininecarboxylic acid | m/z 221.2 | To be determined experimentally | To be optimized |

| Internal Standard (e.g., d3-analog) | m/z 224.2 | To be determined experimentally | To be optimized |

Self-Validation: The protocol's trustworthiness is established by running quality control (QC) samples at low, medium, and high concentrations alongside unknown samples. The accuracy and precision of the QC results must fall within established bioanalytical method validation guidelines (e.g., ±15%).

Future Perspectives and Conclusion

trans-4-Cotininecarboxylic acid is a molecule with a dual identity. As a metabolite, it holds the potential to be a superior long-term biomarker for tobacco exposure, though further pharmacokinetic studies are needed to fully realize this potential. As a chemical tool, its properties as a hapten are already being leveraged in the development of novel immunotherapies and diagnostic assays.

This guide has provided a technical foundation for understanding and utilizing trans-4-Cotininecarboxylic acid. From its metabolic origins to detailed analytical protocols, the information presented herein is intended to empower researchers to explore the full biological significance of this important molecule. As analytical techniques become more sensitive and our understanding of nicotine metabolism deepens, the role of trans-4-Cotininecarboxylic acid in clinical and research settings is set to expand.

References

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological Reviews, 57(1), 79–115. [Link]

-

Ghosheh, O., Hawwa, A. F., Al-Ghananeem, A. M., & Crooks, P. A. (2010). A validated high-performance liquid chromatography-tandem mass spectrometry method for the determination of nicotine and its major metabolites in human plasma. Therapeutic Drug Monitoring, 32(4), 512–520. [Link]

-

Benowitz, N. L., & Jacob, P. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics, 56(5), 483–493. [Link]

-

Drexel Medicine Diagnostics. (2023). Cotinine, Urine, Quantitative Testing Services. [Link]

-

Murphy, S. E., von Weymarn, L. B., Schut, H. A. J., & Carmella, S. G. (2014). CYP2C19 Plays a Major Role in the Hepatic N-Oxidation of Cotinine. Drug Metabolism and Disposition, 42(9), 1479–1482. [Link]

-

Nakajima, M., Yamamoto, T., Nunoya, K. I., Yokoi, T., Nagashima, K., Inoue, K., Funae, Y., Shimada, N., Kamataki, T., & Kuroiwa, Y. (1996). Role of human cytochrome P4502A6 in C-oxidation of nicotine. Drug Metabolism and Disposition, 24(11), 1212–1217. [Link]

-

Tan, X., Vrana, K. E., & Ding, Z. (2021). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers in Behavioral Neuroscience, 15, 758252. [Link]

-

Yamanaka, H., Nakajima, M., Nishimura, K., Yoshida, R., Katoh, M., & Yokoi, T. (2005). Metabolism of nicotine and cotinine by human cytochrome P450 2A13. Drug Metabolism and Disposition, 33(5), 752–757. [Link]

-

Kim, H., Yoon, S., & Chung, J. (2014). In vitro and in vivo application of anti-cotinine antibody and cotinine-conjugated compounds. BMB reports, 47(2), 65–71. [Link]

-

Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (192), 29–60. [Link]

-

Goniewicz, M. L., Havel, C. M., & Benowitz, N. L. (2009). Urine nicotine metabolite concentrations in relation to plasma cotinine during low-level nicotine exposure. Nicotine & Tobacco Research, 11(9), 1095–1100. [Link]

-

von Weymarn, L. B., Brown, K. M., & Murphy, S. E. (2012). Biochemistry of nicotine metabolism and its relevance to lung cancer. Cancer Prevention Research, 5(8), 993–1003. [Link]

-

Johansson, M., Agurell, S., Hollister, L. E., & Halldin, M. M. (1989). Urinary excretion half-life of delta 1-tetrahydrocannabinol-7-oic acid in heavy marijuana users after smoking. Journal of analytical toxicology, 13(4), 218–223. [Link]

-

Tang, Y., Bryant, M. S., Li, M., Min, S., Pellar, G. J., Wu, Q., Yang, D. J., Kang, H. K., Sepehr, E., He, X., McLellen, F. M., Lewis, S. M., Greenhaw, J., Fisher, J., Yang, X., Chemerynski, S., Yee, S. B., Rosenfeldt, H., Yeager, R. P., … Yi, J. (2024). Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3'-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. Toxicological sciences, kfae001. Advance online publication. [Link]

-

Mohammadi, N., Zweier, J. L., & Ilangovan, G. (2024). Nicotine inhalation and metabolism triggers AOX-mediated superoxide generation with oxidative lung injury. The Journal of biological chemistry, 107626. Advance online publication. [Link]

-

Musshoff, F., & Madea, B. (2006). Review of biologic matrices (urine, blood, hair) as indicators of recent or long-term cannabis use. Therapeutic drug monitoring, 28(2), 155–169. [Link]

-

Court, M., Garin, J., & Masselon, C. D. (2015). Urine sample preparation and fractionation for global proteome profiling by LC-MS. Methods in molecular biology (Clifton, N.J.), 1243, 175–186. [Link]

-

Nakajima, M., Yamamoto, T., Nunoya, K., Yokoi, T., Nagashima, K., Inoue, K., Funae, Y., Shimada, N., Kamataki, T., & Kuroiwa, Y. (1996). Role of human cytochrome P4502A6 in C-oxidation of nicotine. Drug metabolism and disposition: the biological fate of chemicals, 24(11), 1212–1217. [Link]

-

Bergamaschi, M. M., Karschner, E. L., Goodwin, R. S., Scheidweiler, K. B., Hirvonen, J., Queiroz, R. H., & Huestis, M. A. (2013). Urinary excretion half-life of 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol in humans. Drug testing and analysis, 5(4), 247–251. [Link]

-

Al-Asmari, A. I., & Al-Omani, S. M. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Journal of analytical methods in chemistry, 2022, 9961603. [Link]

-

Tang, Y., Bryant, M. S., Li, M., Min, S., Pellar, G. J., Wu, Q., Yang, D. J., Kang, H. K., Sepehr, E., He, X., McLellen, F. M., Lewis, S. M., Greenhaw, J., Fisher, J., Yang, X., Chemerynski, S., Yee, S. B., Rosenfeldt, H., Yeager, R. P., … Yi, J. (2024). Pharmacokinetic Analysis of Nicotine and Its Metabolites (Cotinine and trans-3'-Hydroxycotinine) in Male Sprague-Dawley Rats Following Nose-Only Inhalation, Oral Gavage, and Intravenous Infusion of Nicotine. Toxicological Sciences, kfae001. [Link]

-

Yamanaka, H., Nakajima, M., Nishimura, K., Yoshida, R., Katoh, M., & Yokoi, T. (2005). Metabolism of nicotine and cotinine by human cytochrome P450 2A13. Drug Metabolism and Disposition, 33(5), 752-757. [Link]

-

Benowitz, N. L., Porchet, H., Sheiner, L., & Jacob, P. (1988). Nicotine absorption and cardiovascular effects with smokeless tobacco use: Comparison with cigarettes and nicotine gum. Clinical pharmacology and therapeutics, 44(1), 23–28. [Link]

-

Benowitz, N. L., & Jacob, P., 3rd. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical pharmacology and therapeutics, 56(5), 483–493. [Link]

-

Radosavljević-Stevanović, N., & Spasić, M. (2023). MRM transitions and LC-MS/MS conditions. Quantitative transitions are highlighted in bold. [Link]

-

Mao, Q., Wang, X., Shang, Y., Liu, H., & Ma, L. (2015). Metabolites (peaks) identified with MRM transition code and liquid chromatography (LC) RT and MS/MS fragment patterns. [Link]

-

Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. [Link]

-

Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

-

Krackeler Scientific, Inc. (n.d.). trans-4-Cotininecarboxylic acid. [Link]

Sources

- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of nicotine to cotinine studied by a dual stable isotope method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of human cytochrome P4502A6 in C-oxidation of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CYP2C19 Plays a Major Role in the Hepatic N-Oxidation of Cotinine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP2C19 Plays a Major Role in the Hepatic N-Oxidation of Cotinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of nicotine and cotinine by human cytochrome P450 2A13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. forensicrti.org [forensicrti.org]

- 11. Cotinine, Urine, Quantitative Testing Services at Drexel Medicine Diagnostics | Drexel Medicine [drexelmedicine.org]

- 12. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo application of anti-cotinine antibody and cotinine-conjugated compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone

Prepared by: Gemini, Senior Application Scientist

Introduction

trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone, also known by its synonym (±)-trans-4'-Carboxycotinine, is a derivative of cotinine, the primary metabolite of nicotine. Its discovery and history are intrinsically linked to the extensive research into nicotine pharmacology and metabolism. While nicotine is the principal psychoactive component in tobacco, its metabolites, including cotinine and its derivatives, are crucial for understanding its full range of effects and for developing accurate biomarkers of tobacco exposure.[1][2]

This technical guide provides a comprehensive overview of trans-4'-carboxycotinine, from its biochemical origins to its synthesis and analytical quantification. It is intended for researchers, scientists, and drug development professionals investigating nicotine addiction, tobacco exposure, and the development of novel therapeutics.

Core Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [3] |

| Molecular Weight | 220.23 g/mol | [3] |

| CAS Number | 161171-06-8 | |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 192.0 to 196.0 °C | |

| Purity | >95.0% |

Part 1: Discovery and Biochemical Context

The story of trans-4'-carboxycotinine begins with the study of nicotine metabolism. In humans, approximately 70-80% of nicotine is converted to cotinine, primarily by the cytochrome P450 enzyme CYP2A6 in the liver.[4][5] Cotinine itself is further metabolized into a variety of secondary metabolites.[6] While trans-3'-hydroxycotinine is the most abundant of these, other metabolic pathways exist, leading to compounds like trans-4'-carboxycotinine.[4][7]

The presence of a carboxylic acid group suggests that this compound is a product of an oxidation pathway acting on the pyrrolidinone ring of cotinine. While the precise enzymatic steps are not as well-elucidated as the primary nicotine-to-cotinine pathway, its existence highlights the complex metabolic fate of nicotine in the body. The discovery of such metabolites has been driven by the need for more sensitive and specific biomarkers for assessing tobacco smoke exposure.[8]

The Nicotine Metabolic Pathway

The metabolic journey from nicotine to trans-4'-carboxycotinine is a multi-step process. Understanding this pathway is critical for interpreting biomarker data and for designing drugs that might modulate nicotine's effects.

Caption: Metabolic conversion of nicotine to trans-4'-carboxycotinine.

Part 2: Chemical Synthesis and Characterization

While trans-4'-carboxycotinine is a metabolite, its study often requires a pure, synthetic standard for analytical and pharmacological experiments. Several chemical suppliers list the compound, indicating established synthetic routes.[3][9] The synthesis of nicotine derivatives is a field of active research, driven by the search for new therapeutic agents for central nervous system disorders.[10][11]

General Synthetic Approach

The synthesis of C-4 substituted nicotine derivatives can be achieved through a multi-step process starting from (S)-nicotine. A common strategy involves the formation of an N-acylpyridinium salt of nicotine, followed by the addition of a cuprate reagent and subsequent aromatization.[12] This allows for the introduction of various functional groups at the C-4 position of the pyridine ring. For the synthesis of trans-4'-carboxycotinine, a different approach targeting the pyrrolidinone ring would be necessary.

A plausible retrosynthetic analysis for trans-4'-carboxycotinine would involve the stereoselective formation of the substituted pyrrolidinone ring. Enantioselective syntheses of nicotine and its analogs often employ chiral auxiliaries or catalysts to control the stereochemistry.[13]

Sources

- 1. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. labproinc.com [labproinc.com]

- 4. ClinPGx [clinpgx.org]

- 5. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. whyquit.com [whyquit.com]

- 7. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Synthesis of Nicotine Derivatives from Natural Nicotine, Total Synthesis of (S)-Brevicolline, and Advances towards the Synthesis of Dihydrolycolucine. [repository.lib.ncsu.edu]

- 11. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of C-4 substituted nicotine derivatives via an N-acylpyridinium salt of (S)-nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to trans-4-Cotininecarboxylic Acid: A Nicotine Metabolite

This guide provides a comprehensive technical overview of trans-4-cotininecarboxylic acid, a secondary metabolite of nicotine. It is intended for researchers, scientists, and drug development professionals engaged in the study of nicotine metabolism, tobacco exposure, and associated pharmacological and toxicological pathways. This document delves into the biochemical formation, analytical quantification, and potential clinical significance of this lesser-known but potentially informative biomarker.

Introduction: The Complex Landscape of Nicotine Metabolism

Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolic transformation in the human body, predominantly in the liver.[1] The resulting metabolites serve as crucial biomarkers for assessing tobacco exposure and understanding individual variations in nicotine processing. While the conversion of nicotine to cotinine and subsequently to trans-3'-hydroxycotinine is the most widely studied metabolic pathway, a number of minor metabolites also provide valuable insights into the intricate enzymatic processes involved.[2] Among these is trans-4-cotininecarboxylic acid, a product that offers a more nuanced view of nicotine's metabolic fate.

Biochemical Genesis: The Pathway to trans-4-Cotininecarboxylic Acid

The formation of trans-4-cotininecarboxylic acid is intrinsically linked to the oxidative metabolism of the pyrrolidine ring of nicotine. While not the primary metabolic route, its presence indicates the activity of specific enzymatic pathways that diverge from the main cotinine-to-trans-3'-hydroxycotinine axis.

The Role of 2'-Oxidation

The biosynthesis of trans-4-cotininecarboxylic acid is believed to originate from the 2'-oxidation of nicotine. This initial step is catalyzed by cytochrome P450 enzymes, with CYP2A6 being a key player in overall nicotine metabolism.[3] This 2'-oxidation leads to the formation of intermediates such as 4-(methylamino)-1-(3-pyridyl)-1-butanone, which is then further metabolized to 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid.[4]

Pyrrolidine Ring Cleavage and Carboxylation

The subsequent steps leading to trans-4-cotininecarboxylic acid likely involve the enzymatic cleavage of the pyrrolidine ring of a cotinine-like intermediate, followed by carboxylation. While the specific enzymes catalyzing these final steps have not been definitively elucidated, aldehyde oxidases, which are known to be involved in the conversion of the nicotine-Δ1'(5')-iminium ion to cotinine, may play a role in the oxidative processes leading to the carboxylic acid moiety.[2][3]

The proposed metabolic pathway, while a minor contributor to overall nicotine clearance, highlights the diversity of enzymatic reactions involved in xenobiotic metabolism.

Diagram of the Proposed Metabolic Pathway

Caption: Proposed metabolic pathway leading to trans-4-cotininecarboxylic acid.

Analytical Quantification: A Methodological Deep Dive

The accurate measurement of trans-4-cotininecarboxylic acid in biological matrices is essential for its validation as a biomarker. Due to its expected low concentrations relative to major nicotine metabolites, highly sensitive and specific analytical techniques are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this application.[5][6]

Sample Preparation

Urine is the primary biological matrix for the analysis of trans-4-cotininecarboxylic acid due to the renal clearance of nicotine metabolites.[7] A robust sample preparation protocol is critical to remove interfering substances and concentrate the analyte.

Experimental Protocol: Urine Sample Preparation for LC-MS/MS Analysis

-

Sample Collection: Collect a mid-stream urine sample in a sterile polypropylene container. For quantitative analysis, a 24-hour urine collection can provide a more accurate measure of total excretion.

-

Internal Standard Spiking: To an aliquot of the urine sample (e.g., 1 mL), add an internal standard. A stable isotope-labeled analog of trans-4-cotininecarboxylic acid would be ideal for correcting for matrix effects and variations in instrument response. If a specific standard is unavailable, a structurally similar carboxylic acid with a known retention time and mass transition can be used for semi-quantification.

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove hydrophilic interferences.

-

Elute the analyte and internal standard using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

-

LC-MS/MS Parameters

The separation and detection of trans-4-cotininecarboxylic acid requires optimized chromatographic and mass spectrometric conditions.

| Parameter | Recommended Setting | Rationale |

| Liquid Chromatography | ||

| Column | Reversed-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 2.6 µm) | Provides good retention and separation of polar and non-polar metabolites. |

| Mobile Phase A | 0.1% Formic acid in Water | Acidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Organic solvent for gradient elution. |

| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate. | Allows for the separation of a wide range of metabolites with varying polarities. |

| Flow Rate | 0.3 - 0.5 mL/min | Optimal for analytical scale columns to ensure good peak shape and sensitivity. |

| Injection Volume | 5 - 10 µL | A balance between sensitivity and potential for column overload. |

| Tandem Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Carboxylic acids can be readily protonated in the positive ion mode. |

| Precursor Ion (Q1) | [M+H]+ of trans-4-cotininecarboxylic acid (m/z 221.08) | Selects the protonated molecular ion of the analyte. |

| Product Ions (Q3) | To be determined by infusion of a standard. Likely fragments would involve loss of water, CO, or parts of the pyrrolidinone ring. | Specific fragments for Multiple Reaction Monitoring (MRM) provide high selectivity and sensitivity. |

| Collision Energy | Optimized for the specific precursor-to-product ion transition. | Ensures efficient fragmentation for maximum signal intensity. |

Diagram of the Analytical Workflow

Caption: Workflow for the quantification of trans-4-cotininecarboxylic acid in urine.

Clinical and Research Significance

While research on trans-4-cotininecarboxylic acid is still in its nascent stages, its quantification holds potential value in several areas:

-

Comprehensive Biomarker Panels: As a minor metabolite, its ratio to major metabolites like cotinine and trans-3'-hydroxycotinine could provide a more detailed phenotype of an individual's nicotine metabolism, potentially identifying subtle variations in enzymatic activity.[8]

-

Understanding Atypical Metabolism: In individuals with genetic polymorphisms that affect the primary nicotine metabolism pathways (e.g., CYP2A6 variants), the flux through minor pathways, including the one leading to trans-4-cotininecarboxylic acid, may be altered. Studying this metabolite could therefore shed light on compensatory metabolic routes.

-

Forensic and Toxicological Investigations: The presence of a diverse profile of nicotine metabolites can provide a more robust confirmation of tobacco use.

Future Directions and Conclusion

The study of trans-4-cotininecarboxylic acid represents a further refinement in our understanding of nicotine's complex journey through the human body. Future research should focus on:

-

Definitive Elucidation of the Enzymatic Pathway: Utilizing in vitro systems with human liver microsomes and recombinant enzymes to pinpoint the specific P450s and other enzymes responsible for its formation.[9]

-

Quantitative Population Studies: Measuring the urinary concentrations of trans-4-cotininecarboxylic acid in large cohorts of smokers and non-smokers to establish reference ranges and explore correlations with smoking intensity and genetic factors.

-

Pharmacokinetic Modeling: Incorporating this metabolite into comprehensive pharmacokinetic models of nicotine to better predict individual metabolic profiles.

References

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (166), 29–60. [Link]

-

Benowitz, N. L., & Jacob, P. (2001). Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity. Nicotine & Tobacco Research, 3(3), 259-267. [Link]

-

Murphy, S. E., et al. (2023). Quantitation of ten urinary nicotine metabolites, including 4-hydroxy-4-(3-pyridyl)butanoic acid, a product of nicotine 2'-oxidation, and CYP2A6 activity in Japanese Americans, Native Hawaiians and Whites. Chemical Research in Toxicology, 36(4), 574-584. [Link]

-

St. Helen, G., et al. (2016). Biomarkers of exposure to new and emerging tobacco delivery products. Nicotine & Tobacco Research, 18(7), 1-15. [Link]

-

Gowda, K. R., & Mandal, A. K. (2006). Biomarkers Derived from Nicotine and its Metabolites: A Review. Current Drug Metabolism, 7(8), 855-868. [Link]

-

Feng, S., et al. (2007). Respiratory retention of nicotine and urinary excretion of nicotine and its five major metabolites in adult male smokers. Toxicology Letters, 173(2), 92-102. [Link]

-

Kozak, R. P., et al. (2019). Nicotine inhalation and metabolism triggers AOX-mediated superoxide generation with oxidative lung injury. The Journal of Clinical Investigation, 129(8), 3266-3280. [Link]

-

Yoon, S., et al. (2014). In vitro and in vivo application of anti-cotinine antibody and cotinine-conjugated compounds. Journal of Cancer Research and Clinical Oncology, 140(2), 227-233. [Link]

-

Nakajima, M., et al. (1996). In vitro-in vivo correlations of human (S)-nicotine metabolism. Drug Metabolism and Disposition, 24(10), 1145-1150. [Link]

-

Hecht, S. S., et al. (2000). Extensive Metabolic Activation of the Tobacco-Specific Carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in Smokers. Cancer Research, 60(23), 6673-6679. [Link]

-

Matt, G. E., et al. (2004). Evaluation of urinary trans-3'-hydroxycotinine as a biomarker of children's environmental tobacco smoke exposure. Cancer Epidemiology, Biomarkers & Prevention, 13(10), 1658-1665. [Link]

-

Miller, E. I., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168-180. [Link]

-

Health Canada. (2014). Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco. [Link]

-

Hong, X., et al. (2011). Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific carcinogen, by rabbit nasal microsomes and cytochrome P450s NMa and NMb. Carcinogenesis, 13(11), 2141-2144. [Link]

-

Chadwick, C. A., et al. (2007). Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry. Annals of Clinical Biochemistry, 44(Pt 5), 467-471. [Link]

-

Al Delbany, A., et al. (2015). Nicotine metabolite ratio (3-hydroxycotinine/cotinine) in plasma and urine by different analytical methods and laboratories: implications for clinical implementation. Cancer Epidemiology, Biomarkers & Prevention, 24(8), 1239-1246. [Link]

-

Siu, E. C., & Tyndale, R. F. (2007). Characterization and comparison of nicotine and cotinine metabolism in vitro and in vivo in DBA/2 and C57BL/6 mice. The Journal of Pharmacology and Experimental Therapeutics, 321(2), 754-761. [Link]

-

Kespohl, S., et al. (2020). Isotope dilution-LC-MS/MS method for quantification of the urinary cotinine-to-creatinine ratio. Clinical Chemistry and Laboratory Medicine, 58(9), 1469-1476. [Link]

-

Noguez, J., et al. (2024). Quantitation of Urine Nicotine, Cotinine, and 3-OH-Cotinine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 2737, 337-345. [Link]

-

Dempsey, D., et al. (2015). Nicotine metabolite ratio (3-hydroxycotinine/cotinine) in plasma and urine by different analytical methods and laboratories: implications for clinical implementation. Cancer Epidemiology, Biomarkers & Prevention, 24(8), 1239-1246. [Link]

-

Xia, Y., & Bernert, J. T. (2021). Urinary Nicotine Metabolites and Self-Reported Tobacco Use Among Adults in the Population Assessment of Tobacco and Health (PATH) Study, 2013–2014. Nicotine & Tobacco Research, 23(12), 2056-2065. [Link]

-

Wang, H., et al. (2022). Tobacco carcinogen 4-[methyl(nitroso)amino]-1-(3-pyridinyl)-1-butanone (NNK) drives metabolic rewiring and epigenetic reprograming in A/J mice lung cancer model and prevention with diallyl sulphide (DAS). Carcinogenesis, 43(2), 140-149. [Link]

-

Kanamori, K., et al. (2022). Metabolic pathways of nicotine to cotinine and to its oxidation products trans 3-HC, 5-HC, and CNO catalyzed by CYP2A5. Drug Metabolism and Disposition, 50(12), 1545-1553. [Link]

-

Krackeler Scientific, Inc. (n.d.). trans-4-Cotininecarboxylic acid. [Link]

-

Wu, H. C., et al. (2002). Determination of cotinine in human urine by high-performance liquid chromatography. Journal of Food and Drug Analysis, 10(3), 185-190. [Link]

Sources

- 1. The Associations of Trans-3′-Hydroxy Cotinine, Cotinine, and the Nicotine Metabolite Ratio in Pediatric Patients with Tobacco Smoke Exposure | MDPI [mdpi.com]

- 2. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitation of Urine Nicotine, Cotinine, and 3-OH-Cotinine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isotope dilution-LC-MS/MS method for quantification of the urinary cotinine-to-creatinine ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biomarkers of exposure to new and emerging tobacco delivery products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro-in vivo correlations of human (S)-nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic profile of trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone, a significant metabolite of cotinine, which itself is the primary metabolite of nicotine. Also known as trans-4-carboxycotinine, this molecule serves as a critical biomarker for assessing nicotine exposure. While direct and extensive pharmacokinetic studies on trans-4-carboxycotinine are limited, this guide synthesizes the current understanding of its place within the broader metabolic cascade of nicotine. We will delve into the well-established pharmacokinetics of its precursors, nicotine and cotinine, to provide a foundational context. Furthermore, this document will explore the known metabolic pathways, analytical methodologies for detection, and the toxicological significance of nicotine metabolites, offering field-proven insights for researchers in pharmacology, toxicology, and drug development.

Introduction: The Significance of Nicotine Metabolism and its Biomarkers

Nicotine, the principal psychoactive alkaloid in tobacco, undergoes extensive metabolism in humans, primarily in the liver.[1][2] The study of its metabolic fate is crucial for understanding tobacco dependence, smoking-related diseases, and for the development of smoking cessation therapies. The primary metabolite of nicotine, cotinine, is a key biomarker due to its longer half-life, providing a more stable measure of nicotine exposure than nicotine itself.[3] this compound, or trans-4-carboxycotinine, is a downstream metabolite of cotinine, and its quantification in biological fluids offers another layer of insight into the intricacies of nicotine processing and elimination.[4]

This guide will provide a detailed examination of the pharmacokinetic journey from nicotine to trans-4-carboxycotinine, elucidating the enzymatic processes and physiological factors that govern the absorption, distribution, metabolism, and excretion (ADME) of these compounds.

The Pharmacokinetic Framework: From Nicotine to Cotinine

To comprehend the pharmacokinetics of trans-4-carboxycotinine, it is essential to first understand the disposition of its precursors.

Nicotine: The Parent Compound

-

Absorption: Nicotine is rapidly absorbed from the lungs following inhalation of tobacco smoke, leading to high arterial concentrations within minutes.[5] Absorption across mucous membranes (oral and nasal) and the skin is also efficient, though generally slower.

-

Distribution: Nicotine is widely distributed throughout the body, readily crossing the blood-brain barrier to exert its psychoactive effects.

-

Metabolism: Approximately 70-80% of nicotine is converted to cotinine in the liver.[1][5][6] This is a two-step process initiated by cytochrome P450 2A6 (CYP2A6) to form a nicotine-Δ1′(5′)-iminium ion, which is then converted to cotinine by a cytoplasmic aldehyde oxidase.[2][5][6] Other minor metabolic pathways for nicotine include N-oxidation and glucuronidation.[1][5]

-

Excretion: A small fraction of nicotine (10-20%) is excreted unchanged in the urine.[2]

Cotinine: The Major Metabolite and Precursor

Cotinine is the focal point in the metabolic pathway leading to trans-4-carboxycotinine. Its pharmacokinetic profile is well-characterized:

-

Formation: As the primary metabolite of nicotine, cotinine levels in the body are directly proportional to nicotine intake.

-

Distribution: Cotinine has a volume of distribution that is smaller than that of nicotine.

-

Metabolism: Cotinine is further metabolized, primarily to trans-3'-hydroxycotinine, a reaction also catalyzed by CYP2A6.[7] Other metabolites of cotinine include cotinine N-oxide and norcotinine.[1][2] The formation of trans-4-carboxycotinine represents another metabolic route for cotinine.

-

Excretion: Only about 10-15% of a nicotine dose is excreted as unchanged cotinine in the urine.[5] The majority is eliminated as its own metabolites.

The Pharmacokinetic Profile of this compound (trans-4-carboxycotinine)

While a complete, independent pharmacokinetic study of trans-4-carboxycotinine is not extensively documented in the current literature, its role as a urinary metabolite of cotinine provides a basis for understanding its disposition.

Formation and Metabolic Pathway

trans-4-carboxycotinine is formed from the metabolism of cotinine. The precise enzymatic pathway responsible for the carboxylation of the pyrrolidinone ring of cotinine is not as well-defined as the hydroxylation pathway leading to trans-3'-hydroxycotinine. However, its consistent detection in the urine of smokers confirms it as a definitive, albeit potentially minor, metabolite.[4]

Below is a conceptual diagram illustrating the metabolic cascade from nicotine to trans-4-carboxycotinine.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]